molecular formula C13H19N3O4 B5780521 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol

2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol

Cat. No. B5780521
M. Wt: 281.31 g/mol
InChI Key: KBNBUMWBHVAHCL-UHFFFAOYSA-N
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Description

2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, also known as MNMP, is a chemical compound that has been studied for its potential use in scientific research. MNMP is a yellow crystalline solid that is soluble in water and has a molecular weight of 301.33 g/mol. In

Mechanism of Action

2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol reacts with ROS via a nucleophilic substitution reaction, which results in the formation of a stable adduct. The adduct is fluorescent and emits light in the visible range, which can be detected and quantified using spectroscopic techniques. The selectivity of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol for ROS is due to the presence of a nitro group on the phenol ring, which enhances the reactivity of the molecule towards ROS.
Biochemical and Physiological Effects:
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has been shown to have minimal toxicity towards cells and tissues, making it a safe and reliable tool for studying ROS in biological systems. The fluorescence of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol is stable and does not fade over time, allowing for long-term monitoring of ROS levels. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has also been used to study the role of ROS in various biological processes, including apoptosis, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol as a fluorescent probe for ROS is its selectivity and sensitivity. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol reacts specifically with ROS and produces a strong fluorescent signal, making it a reliable tool for studying ROS in biological systems. However, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has some limitations, including its potential to undergo auto-oxidation, which can lead to false-positive results. Additionally, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol may not be suitable for studying ROS in certain biological systems due to its limited permeability across cell membranes.

Future Directions

There are several future directions for research on 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol and its applications in scientific research. One area of interest is the development of new fluorescent probes that are more selective and sensitive for ROS. Another area of interest is the use of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol in studying the role of ROS in disease pathogenesis and therapeutic interventions. Furthermore, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol could be used in combination with other probes to study multiple aspects of cellular signaling and metabolism. Overall, the potential applications of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol in scientific research are vast, and further studies are needed to fully explore its capabilities.

Synthesis Methods

2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol can be synthesized using a multi-step process that involves the reaction of 4-nitrophenol with 4-methyl-1-piperazine and formaldehyde. The resulting intermediate is then treated with methanol and hydrochloric acid to yield 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol. This synthesis method has been reported in several scientific publications and has been validated through analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has been studied for its potential use as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in many physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has been shown to selectively react with ROS and produce a fluorescent signal that can be quantified using spectroscopic techniques. This makes 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol a valuable tool for studying ROS in biological systems.

properties

IUPAC Name

2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-14-3-5-15(6-4-14)9-10-7-11(16(18)19)8-12(20-2)13(10)17/h7-8,17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBUMWBHVAHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol

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